molecular formula C18H14Cl2N2O3S B2643750 2-(2,4-dichlorophenoxy)-N-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]acetamide CAS No. 536732-39-5

2-(2,4-dichlorophenoxy)-N-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]acetamide

Cat. No.: B2643750
CAS No.: 536732-39-5
M. Wt: 409.28
InChI Key: TZAUFLLWSZCZSX-UHFFFAOYSA-N
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Description

2-(2,4-Dichlorophenoxy)-N-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]acetamide is a synthetic organic compound featuring a thiazole core linked to a 2,4-dichlorophenoxy acetamide group and a 3-methoxyphenyl substituent. The thiazole ring, a five-membered heterocycle containing nitrogen and sulfur, is a versatile scaffold in medicinal chemistry due to its aromatic properties and its presence in a wide range of bioactive molecules . This structure is of significant interest in the design of novel research compounds, particularly due to the structural similarity of such N-substituted acetamides to the lateral chain of natural benzylpenicillin . The dichlorophenoxy moiety is a well-known pharmacophore in agrochemicals and pharmaceuticals, further underscoring the compound's potential as a key intermediate in various research applications . This acetamide is exclusively for use in laboratory research. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers can employ this compound in various exploratory studies, including but not limited to, the synthesis of novel chemical entities, investigation of structure-activity relationships (SAR), and as a ligand in coordination chemistry due to the excellent coordination abilities of amide functional groups .

Properties

IUPAC Name

2-(2,4-dichlorophenoxy)-N-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14Cl2N2O3S/c1-24-13-4-2-3-11(7-13)15-10-26-18(21-15)22-17(23)9-25-16-6-5-12(19)8-14(16)20/h2-8,10H,9H2,1H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZAUFLLWSZCZSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=CSC(=N2)NC(=O)COC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dichlorophenoxy)-N-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]acetamide typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring is synthesized through a cyclization reaction involving a thiourea derivative and an α-haloketone.

    Attachment of the Methoxyphenyl Group: The methoxyphenyl group is introduced via a nucleophilic aromatic substitution reaction.

    Formation of the Dichlorophenoxy Acetamide: The final step involves the reaction of 2,4-dichlorophenoxyacetic acid with the previously synthesized thiazole derivative under amide formation conditions, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high purity and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of a phenol derivative.

    Reduction: Reduction reactions can target the nitro groups (if present) or the thiazole ring, potentially leading to ring-opening or hydrogenation products.

    Substitution: The dichlorophenoxy group can participate in nucleophilic aromatic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH₄).

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Phenol derivatives.

    Reduction: Reduced thiazole or amine derivatives.

    Substitution: Substituted phenoxy derivatives.

Scientific Research Applications

Antimicrobial Properties

Research indicates that compounds similar to 2-(2,4-dichlorophenoxy)-N-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]acetamide exhibit significant antimicrobial activity. For instance, derivatives of thiazole have shown effectiveness against various bacterial strains. A study demonstrated that thiazole-based acetamides possess potent antibacterial properties, particularly against Gram-positive bacteria .

Anti-inflammatory Effects

The compound is also noted for its anti-inflammatory potential. Derivatives of 2-(2,4-dichlorophenoxy)acetic acid have been recognized for selectively inhibiting the COX-2 enzyme, which plays a crucial role in inflammatory processes . This suggests that the compound may serve as a lead structure for developing new anti-inflammatory agents.

Herbicidal Activity

The dichlorophenoxy group is well-known for its herbicidal properties. Compounds containing this moiety are widely used in agriculture as selective herbicides. Research has shown that the incorporation of thiazole into the structure enhances its efficacy against certain weed species while minimizing harm to crops .

Pesticidal Properties

In addition to herbicides, compounds similar to this compound are being explored as potential pesticides. Their ability to disrupt biological processes in pests makes them candidates for developing new pest control strategies.

Synthesis and Evaluation of Derivatives

A series of thiazole-containing acetamides were synthesized and evaluated for their biological activities. The results indicated that modifications at various positions on the thiazole ring significantly influenced antimicrobial efficacy and anti-inflammatory activity. For example, the introduction of different aryl groups was correlated with enhanced potency against specific bacterial strains .

Molecular Docking Studies

Molecular docking studies have been employed to understand the binding interactions of these compounds with target enzymes such as urease and COX-2. These studies provide insights into the mechanisms by which these compounds exert their biological effects and help guide further modifications to improve activity .

Mechanism of Action

The mechanism of action of 2-(2,4-dichlorophenoxy)-N-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For instance, its thiazole ring can interact with enzyme active sites, inhibiting their function, while the phenoxy group can enhance membrane permeability, facilitating cellular uptake.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparisons

The target compound belongs to a broader class of N-(1,3-thiazol-2-yl)acetamide derivatives. Key structural analogs include:

Compound Name Substituents on Thiazole Phenoxy/Acetamide Modifications Key References
Target Compound 4-(3-methoxyphenyl) 2,4-dichlorophenoxy
N-[4-(3-chloro-4-fluorophenyl)-1,3-thiazol-2-yl]acetamide (14) 4-(3-chloro-4-fluorophenyl) Unsubstituted acetamide
N-[4-(4-chloro-3-methylphenyl)-1,3-thiazol-2-yl]acetamide (15) 4-(4-chloro-3-methylphenyl) Unsubstituted acetamide
2-(3-chlorophenoxy)-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetamide 4-(4-fluorophenyl) 3-chlorophenoxy
N-[4-(4-hydroxy-3-methoxyphenyl)-1,3-thiazol-2-yl]acetamide (6a) 4-(4-hydroxy-3-methoxyphenyl) Unsubstituted acetamide

Key Observations:

  • The 2,4-dichlorophenoxy group introduces greater lipophilicity compared to simpler acetamide derivatives, which may enhance membrane permeability .
2.3.1 Antimicrobial Activity
  • Compound 107b (N-(4-methylthiazol-2-yl)-2-m-tolylacetamide) exhibited MIC values of 6.25–12.5 μg/mL against bacterial strains .
  • Target Compound: The 2,4-dichlorophenoxy group may enhance activity against Gram-negative pathogens due to increased lipophilicity, though specific data are unavailable.
2.3.2 Enzyme Inhibition
  • Compound 3g (N-(4-(m-chlorophenyl)-1,3-thiazol-2-yl)-2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamide) showed strong α-glucosidase inhibition (63% at 100 μM) .

Hypothesis for Target Compound : The 3-methoxyphenyl group may confer selectivity toward eukaryotic enzymes (e.g., COX/LOX) or microbial targets, as seen in related thiazole derivatives .

Molecular Docking and SAR

  • Thiazole Core : Essential for hydrogen bonding with enzyme active sites (e.g., α-glucosidase) .
  • Phenoxy Substituents: Chlorine atoms in 2,4-dichlorophenoxy enhance hydrophobic interactions, as observed in docking studies of compound 7a .
  • Methoxy Groups : The 3-methoxy group on the phenyl ring may improve solubility while maintaining aromatic stacking interactions .

Biological Activity

2-(2,4-Dichlorophenoxy)-N-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]acetamide is a compound of significant interest due to its potential biological activities. This article explores its chemical properties, synthesis, and biological activities, particularly focusing on its anticancer and antimicrobial effects.

The compound has the following chemical characteristics:

  • Molecular Formula : C18H14Cl2N2O3S
  • Molecular Weight : 409.29 g/mol
  • InChIKey : FQPKWBJMIGTKQW-UHFFFAOYSA-N

Synthesis

The synthesis of this compound typically involves the reaction of 2,4-dichlorophenol with thiazole derivatives in the presence of acetic anhydride. The process is optimized to enhance yield and purity.

Anticancer Activity

Research has indicated that compounds containing thiazole moieties exhibit significant anticancer properties. A study demonstrated that related thiazole compounds showed IC50 values in the low micromolar range against various cancer cell lines, suggesting that structural modifications can enhance cytotoxicity.

CompoundCell Line TestedIC50 (µg/mL)
Compound AA-431 (epidermoid carcinoma)1.61 ± 1.92
Compound BJurkat (T-cell leukemia)1.98 ± 1.22

The presence of electron-donating groups, such as methoxy groups on phenyl rings, has been correlated with increased activity against cancer cells. Molecular dynamics simulations have shown that these compounds interact with target proteins primarily through hydrophobic contacts, which are crucial for their efficacy .

Antimicrobial Activity

The antimicrobial potential of this compound has also been explored. In vitro studies have indicated that this compound exhibits activity against both Gram-positive and Gram-negative bacteria.

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

The structure-activity relationship (SAR) studies suggest that the presence of halogen atoms and specific functional groups in the molecule enhances its antimicrobial properties .

Case Studies

  • Case Study on Anticancer Activity : A recent study evaluated the anticancer effects of various thiazole derivatives in combination with doxorubicin. The results showed that the combination therapy significantly reduced cell viability in A-431 and Jurkat cell lines compared to doxorubicin alone, indicating a synergistic effect .
  • Case Study on Antimicrobial Efficacy : Another research focused on the antimicrobial activity of thiazole derivatives including our compound against clinical isolates of bacteria. The findings revealed that modifications in the thiazole ring structure could lead to enhanced antibacterial activity compared to standard antibiotics .

Q & A

Q. What are the established synthetic routes for 2-(2,4-dichlorophenoxy)-N-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]acetamide, and how are intermediates purified?

The compound is synthesized via multi-step condensation reactions. A typical route involves:

  • Step 1 : Reacting a substituted phenol (e.g., 2,4-dichlorophenol) with chloroacetyl chloride in the presence of a base (e.g., potassium carbonate) in DMF to form a chloroacetylated intermediate .
  • Step 2 : Condensation with 4-(3-methoxyphenyl)-1,3-thiazol-2-amine using triethylamine as a catalyst in dichloromethane or dioxane .
  • Purification : Intermediates are monitored via TLC, and the final product is isolated by recrystallization from ethanol-DMF mixtures or chromatographic separation .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR spectra verify substituent positions and aromatic ring environments .
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight and fragmentation patterns .
  • Elemental Analysis : Validates empirical formula (e.g., C, H, N, S, Cl content) .
  • X-ray Crystallography : Resolves crystal packing and hydrogen-bonding motifs (e.g., R₂²(8) dimeric structures) .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the biological activity of this compound, such as hypoglycemic or anticancer effects?

  • In Vitro Assays : Screen for kinase inhibition (e.g., EGFR or VEGFR) using fluorescence-based assays .
  • In Vivo Models : Administer the compound to diabetic (e.g., streptozotocin-induced) or xenograft tumor models in rodents, monitoring blood glucose levels or tumor regression .
  • Dose Optimization : Conduct dose-response studies (e.g., 10–100 mg/kg) with controls for toxicity (e.g., liver/kidney function tests) .

Q. What strategies address low synthetic yields or impurities in the final product?

  • Catalyst Optimization : Replace triethylamine with DMAP or pyridine to enhance reaction efficiency .
  • Solvent Screening : Test polar aprotic solvents (e.g., acetonitrile) to improve solubility of intermediates .
  • Chromatography : Use flash column chromatography with gradient elution (e.g., hexane/ethyl acetate) to remove byproducts .

Q. How should contradictory spectral data (e.g., NMR shifts) be resolved during structural elucidation?

  • Variable Temperature NMR : Identify dynamic effects (e.g., rotamers) by acquiring spectra at 25°C and 60°C .
  • 2D NMR Techniques : Employ HSQC and HMBC to assign ambiguous proton-carbon correlations .
  • Comparative Analysis : Cross-reference with crystallographic data to validate bond angles and torsion angles .

Q. What methodologies improve the compound’s solubility for in vitro assays?

  • Co-Solvent Systems : Use DMSO-PBS mixtures (e.g., 5% v/v) to enhance aqueous solubility .
  • Salt Formation : React with HCl or sodium bicarbonate to generate water-soluble salts .
  • Nanoformulation : Encapsulate in liposomes or PEGylated nanoparticles to improve bioavailability .

Q. How can computational tools predict the compound’s mechanism of action or target binding?

  • Molecular Docking : Use AutoDock Vina to model interactions with biological targets (e.g., penicillin-binding proteins) based on structural homology .
  • QSAR Modeling : Corrogate substituent effects (e.g., Cl vs. OCH₃) with bioactivity data to optimize pharmacophores .

Q. What crystallographic insights explain its stability or reactivity?

  • Hydrogen Bonding : Inversion dimers via N–H⋯N bonds stabilize the crystal lattice, influencing melting points (459–461 K) .
  • Torsional Strain : The dihedral angle between the dichlorophenyl and thiazol rings (61.8°) affects conformational flexibility and solubility .

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